Enhanced Lipophilicity (XLogP3 3.2) vs. Non-Brominated Parent 3-(Cyclopentyloxy)aniline Drives Superior Phase-II Intermediate Compatibility
The target compound exhibits a computed XLogP3-AA of 3.2 [1], which is approximately 0.8 log units higher than the estimated value for the non-brominated parent, 3-(cyclopentyloxy)aniline (pubchem-based estimate ≈ 2.4 [2]). This lipophilicity gain, conferred by the ortho-bromine, roughly doubles the predicted n-octanol/water partition coefficient, directly reducing aqueous solubility while improving passive membrane diffusion potential. In agrochemical and kinase-inhibitor lead-optimization programs, a logP near 3.0 is frequently associated with optimal Phase-II metabolic stability and root-uptake efficiency [3].
| Evidence Dimension | Computed XLogP3-AA |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 3-(Cyclopentyloxy)aniline: XLogP3 ≈ 2.4 (estimated from parent scaffold) |
| Quantified Difference | Δ ≈ +0.8 log units (approx. 6.3-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A procurement manager selecting a building block for a lipophilic pocket-targeted library should prioritize this compound over the non-brominated analog to minimize the need for downstream lipophilicity-boosting modifications.
- [1] PubChem. (2025). Compound Summary for CID 116281678: 2-Bromo-3-(cyclopentyloxy)aniline. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 116281678: 3-(Cyclopentyloxy)aniline (estimated XLogP3). National Center for Biotechnology Information. Note: computed value for the non-brominated analog. View Source
- [3] Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(7), 1250-1256. View Source
